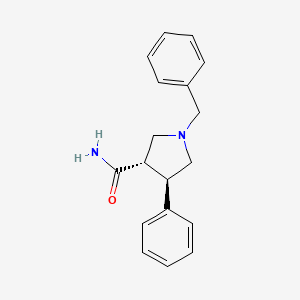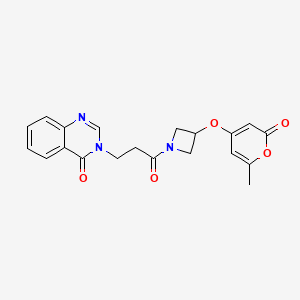
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound characterized by its quinazoline backbone connected to various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step reactions. Starting from readily available precursors, the synthetic strategy often includes the formation of the quinazoline ring, followed by the introduction of the azetidin-1-yl group and subsequent functionalization with the pyran-4-yl and oxopropyl groups. Typical reaction conditions involve controlled temperatures, the use of specific catalysts, and solvent systems tailored to each step.
Industrial Production Methods: Industrial production of this compound would likely scale up the lab-scale synthesis, with modifications to enhance yield and purity. Continuous flow reactors, optimized catalytic systems, and advanced purification techniques such as chromatography and crystallization would be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution due to its functional groups. For example, the oxo groups are susceptible to reduction reactions forming alcohol derivatives, while the azetidin-1-yl group can participate in substitution reactions to introduce further functional diversity.
Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or hydrogen peroxide under controlled acidic or basic conditions. Reduction reactions could use hydride donors such as lithium aluminum hydride or sodium borohydride. Substitution reactions might require halogenating agents or nucleophiles under conditions facilitated by catalysts or heat.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several domains:
Chemistry: : Used as a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Potential role as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: : Exploration as a lead compound in drug development for targeting specific proteins or pathways.
Industry: : Usage in the development of advanced materials or specialty chemicals due to its unique structure.
Wirkmechanismus
Mechanism and Molecular Targets: The mechanism by which this compound exerts its effects often involves interactions with biological macromolecules such as enzymes or receptors. The quinazoline core can act as a scaffold for binding to active sites, while the various functional groups may facilitate specific interactions or modifications in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds and Uniqueness: Similar compounds include those with quinazoline backbones but different substituents such as 3-oxo-3-(2-oxo-2H-chromen-4-yl)propyl or 3-(3-(4-methyl-2-oxo-2H-chromen-3-yl)azetidin-1-yl). What sets 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is the specific arrangement and combination of its substituents, imparting distinct chemical and biological properties that can be leveraged for targeted research and applications.
Eigenschaften
IUPAC Name |
3-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-8-14(9-19(25)27-13)28-15-10-23(11-15)18(24)6-7-22-12-21-17-5-3-2-4-16(17)20(22)26/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQANQOWFVKXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

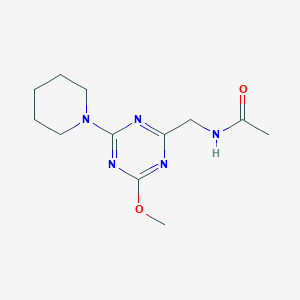
![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)
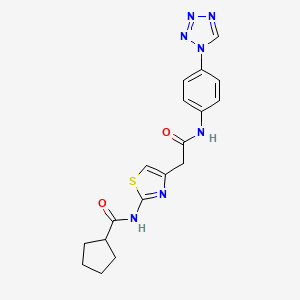
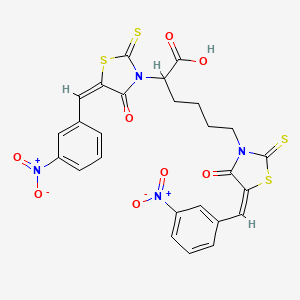
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2918799.png)

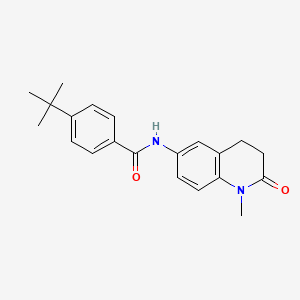
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2918808.png)
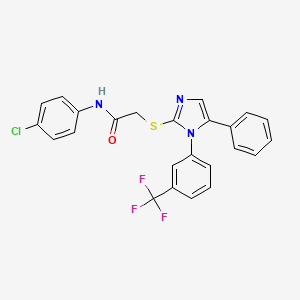
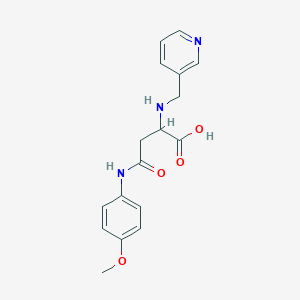
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
